Biotin-PEG24-NHS ester chemical structure and properties
Biotin-PEG24-NHS ester chemical structure and properties
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG24-NHS ester, a high-purity biotinylation reagent. It details its chemical structure, physicochemical properties, and core applications in bioconjugation and assay development. The document includes detailed experimental protocols and visual diagrams to facilitate its practical application in a laboratory setting.
Core Concepts and Chemical Structure
Biotin-PEG24-NHS ester is a heterobifunctional crosslinker composed of three key components:
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Biotin (B1667282): A vitamin (B7) with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This interaction is fundamental to many detection and purification systems in biotechnology.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG24): A long, hydrophilic 24-unit PEG chain. This spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule.[3][4][5] It also provides flexibility and extends the distance between the biotin tag and the target molecule, which minimizes steric hindrance and improves the accessibility of the biotin for binding to streptavidin.[3]
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N-hydroxysuccinimide (NHS) Ester: A highly reactive functional group that specifically targets primary amines (–NH₂) found on molecules such as the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[1][6][7] The reaction forms a stable and covalent amide bond.[1][6][8]
The combination of these components makes Biotin-PEG24-NHS ester a powerful tool for attaching a biotin label to proteins, antibodies, and other amine-containing biomolecules for subsequent detection, purification, or immobilization.[3][9]
Chemical Structure:
Caption: Functional components of Biotin-PEG24-NHS ester.
Physicochemical and Technical Properties
The properties of Biotin-PEG24-NHS ester are summarized below. Data is aggregated from multiple suppliers and technical datasheets.
| Property | Value | Reference(s) |
| Chemical Formula | C₆₅H₁₂₀N₄O₃₀S | [6][9][10] |
| Molecular Weight | ~1469.7 g/mol | [3][6][9][10] |
| CAS Number | 365441-71-0 | [3][9][11] |
| Appearance | White to off-white waxy solid | [9][11][12] |
| Purity | Typically ≥95% | [3][12][13] |
| Solubility | Soluble in organic solvents (DMSO, DMF); slightly soluble in Methanol. | [7][11][14] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][3] |
| Reactive Towards | Primary Amines (-NH₂) | [6][7][15] |
| Optimal Reaction pH | 7.0 - 9.0 | [6][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [3][6][12] |
| Stability | Moisture-sensitive; NHS ester hydrolyzes in aqueous solutions. | [7][14][16] |
Reaction Mechanism and Experimental Workflow
The core utility of Biotin-PEG24-NHS ester lies in its ability to covalently attach biotin to biomolecules. The NHS ester reacts with primary amines on a target molecule (e.g., a protein) via nucleophilic acyl substitution. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.
Caption: Reaction of Biotin-PEG24-NHS ester with a primary amine.
A typical experimental workflow for biotinylating a protein involves several key stages: preparation, reaction, quenching, and purification.
Caption: Standard workflow for protein biotinylation.
Experimental Protocols
This section provides a detailed, generalized protocol for labeling an antibody with Biotin-PEG24-NHS ester.
4.1. Materials Required
-
Biotin-PEG24-NHS ester
-
Antibody or protein to be labeled (1-10 mg/mL)
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer.[7]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Desalting column (e.g., Zeba Spin) or dialysis cassette (10K MWCO for antibodies).[7][8]
4.2. Pre-Reaction Calculations
The degree of biotinylation depends on the molar ratio of the NHS ester to the protein.[7][17] A 20-fold molar excess is a common starting point for labeling antibodies at a concentration of 1-10 mg/mL.[7][18]
-
Calculate Moles of Protein:
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Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )
-
(Example: For 1 mg of IgG, MW ~150,000 g/mol : 1x10⁻³ g / 150,000 g/mol = 6.67x10⁻⁹ mol)
-
-
Calculate Moles of Biotin Reagent:
-
Moles of Biotin Reagent = Moles of Protein x Molar Fold Excess
-
(Example: 6.67x10⁻⁹ mol x 20 = 1.33x10⁻⁷ mol)
-
-
Calculate Mass of Biotin Reagent:
-
Mass of Biotin Reagent = Moles of Biotin Reagent x 1469.7 g/mol
-
(Example: 1.33x10⁻⁷ mol x 1469.7 g/mol = 1.96x10⁻⁴ g or 0.196 mg)
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4.3. Biotinylation Procedure
-
Prepare the Protein:
-
Prepare the Biotin Reagent Solution:
-
Equilibrate the vial of Biotin-PEG24-NHS ester to room temperature before opening to prevent moisture condensation.[7][16]
-
Immediately before use, dissolve the calculated mass of the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage in aqueous buffers.[5][7]
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the biotin reagent stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7][18]
-
-
Quench the Reaction:
-
Purify the Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term or -20°C for long-term storage.
-
Key Applications and Logical Workflows
The primary application of biotinylated molecules is their use in systems involving streptavidin. The strong biotin-streptavidin interaction allows for sensitive detection and robust immobilization.
Common Applications Include:
-
Immunoassays: Used in ELISA, Western blotting, and Immunohistochemistry (IHC) for signal amplification.[3]
-
Affinity Chromatography: Immobilization of biotinylated proteins onto streptavidin-coated resins for pull-down assays or purification of interacting partners.[3]
-
Cell Surface Labeling: The hydrophilicity and membrane impermeability of PEGylated biotin reagents make them suitable for labeling proteins on the surface of live cells.[5]
-
Drug Delivery: Functions as a targeting linker in therapeutic and diagnostic systems.[3][9]
Workflow for Affinity Capture of a Protein:
Caption: Workflow for a pull-down assay using a biotinylated protein.
References
- 1. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Biotin-PEG24-NHS Ester, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotin-PEG24-NHS ester | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. purepeg.com [purepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. chembk.com [chembk.com]
- 12. BIOMATRIK. (+)-Biotin-PEG<sub>24</sub>-NHS Ester [biomatrik.com]
- 13. calpaclab.com [calpaclab.com]
- 14. (+)-BIOTIN-PEG24-NHS ESTER | 365441-71-0 [m.chemicalbook.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. apexbt.com [apexbt.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
